
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and an ethoxyethenyl group. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate alkylating agents. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . This method is favored due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes, depending on the reaction conditions and reagents used.
科学研究应用
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
作用机制
The mechanism by which 1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane ring provides stability and enhances the reactivity of the compound.
相似化合物的比较
Similar Compounds
Pinacol Boronic Esters: These compounds are similar in structure but differ in the substituents attached to the boron atom.
Boronic Acids: These compounds contain a boron atom bonded to hydroxyl groups instead of the dioxaborolane ring.
Uniqueness
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- is unique due to its combination of stability and reactivity. The presence of the dioxaborolane ring and the ethoxyethenyl group provides distinct chemical properties that are not found in other boron-containing compounds .
属性
IUPAC Name |
2-(2-ethoxyethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYNLYCQPAZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
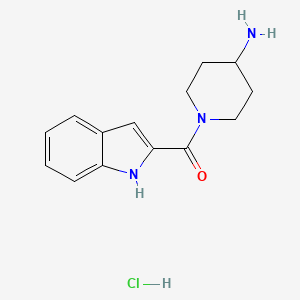

![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one;dihydrochloride](/img/structure/B8061317.png)
![1-[[3-(Trifluoromethoxy)phenyl]methyl]piperidin-4-amine;dihydrochloride](/img/structure/B8061320.png)



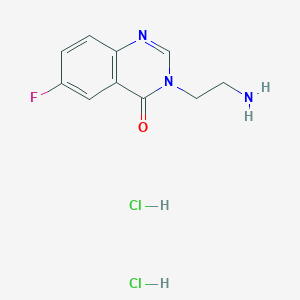
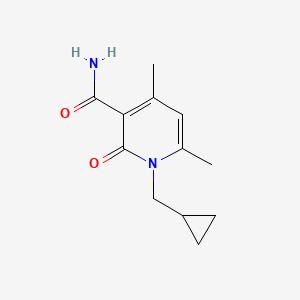
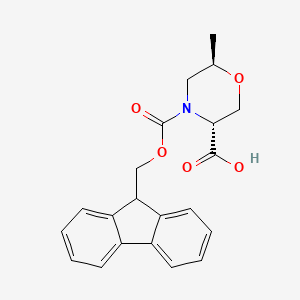

![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
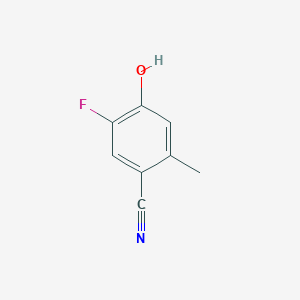
![Cyclopropyl-[1,2,4]triazin-3-YL-amine](/img/structure/B8061414.png)
